N-(1-Pyrenyl)anthranilic acid
Description
Contextualization of Pyrene (B120774) and Anthranilic Acid Architectures in Functional Molecules
The individual components of N-(1-Pyrenyl)anthranilic acid, pyrene and anthranilic acid, are themselves significant building blocks in the design of functional molecules.
Pyrene is a polycyclic aromatic hydrocarbon (PAH) known for its high fluorescence quantum yield, distinctive monomer and excimer fluorescence bands, and excellent thermal and photostability. rsc.org These properties make it a valuable component in the development of fluorescent probes and as an active material in organic electronics. rsc.orgrsc.orgnih.gov The twisted conformation that can arise when pyrene is linked to other aromatic systems, such as anthracene, can effectively interrupt π-conjugation, leading to intense deep-blue emissions. rsc.org This characteristic is particularly sought after for applications in organic light-emitting diodes (OLEDs). rsc.orgnih.gov
Anthranilic acid , or 2-aminobenzoic acid, is an aromatic amino acid that is a versatile and inexpensive starting material for the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and perfumes. wikipedia.orgontosight.airesearchgate.net Its structure, featuring both a carboxylic acid and an amino group on a benzene (B151609) ring, makes it an amphoteric molecule and a valuable precursor for building more complex structures like benzofused heterocycles. wikipedia.orgresearchgate.net Derivatives of anthranilic acid are investigated for numerous biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aigvsu.edu Furthermore, its fluorescent properties are utilized for the sensitive labeling of carbohydrates in bioanalysis. researchgate.net The ability of anthranilic acid to form diazonium salts allows it to be a precursor for generating benzyne, a highly reactive intermediate in organic synthesis. wikipedia.orgresearchgate.net
The strategic combination of these two architectures—the potent fluorophore (pyrene) and the versatile synthetic platform (anthranilic acid)—provides a powerful approach to creating novel functional materials.
Significance of the this compound Scaffold in Advanced Chemical Systems
The this compound scaffold integrates the notable fluorescence of pyrene with the structural and functional versatility of anthranilic acid. This combination gives rise to a molecule with enhanced photophysical properties compared to other anthranilic acid derivatives, making it particularly suitable for advanced sensing applications. smolecule.com
A primary area of research for this compound is in the field of fluorosensing . smolecule.com Its structure allows for selective binding with specific metal ions, leading to changes in its fluorescence emission. Research has demonstrated that it can act as a selective fluorescent sensor for heavy metal ions. For instance, it forms a stable, equimolar complex with mercury(II) ions, resulting in a significant and selective quenching of its fluorescence. smolecule.comresearchgate.netresearchgate.net This quenching effect is observed even in the presence of other competing metal ions, highlighting its potential for environmental monitoring and analysis. smolecule.comresearchgate.netresearchgate.net The interaction mechanism is believed to involve non-covalent forces such as π-π stacking and hydrogen bonding. smolecule.com
In materials science , the fluorescent properties of this compound make it a candidate for the development of novel optical materials. smolecule.com The synthesis of N-aryl anthranilic acids, including the pyrene-substituted variant, is often achieved through copper-catalyzed cross-coupling reactions. researchgate.netnih.gov Efficient methods have been developed for the amination of 2-chlorobenzoic acid with 1-aminopyrene, using copper catalysts to yield this compound in high yields. nih.gov This synthetic accessibility facilitates its incorporation into more complex systems for various material applications.
The table below summarizes key research findings related to the synthesis and application of this compound.
| Research Focus | Key Finding | Significance |
| Synthesis | Efficient synthesis via copper-catalyzed cross-coupling of 2-chlorobenzoic acid and 1-aminopyrene. nih.gov | Provides a reliable method to produce the compound in high yields (up to 99%), enabling further research and application. nih.gov |
| Metal Ion Sensing | Exhibits selective fluorescence quenching upon forming an equimolar complex with Mercury(II) ions. smolecule.comresearchgate.netresearchgate.net | Demonstrates its potential as a highly selective and sensitive fluorescent chemosensor for detecting toxic heavy metals in aqueous environments. smolecule.comresearchgate.netresearchgate.net |
| Material Properties | The attachment of the pyrene moiety significantly enhances its photophysical properties compared to other anthranilic acid derivatives. smolecule.com | The unique fluorescence characteristics make it a promising candidate for developing advanced optical materials and sensors. smolecule.com |
| Structural Chemistry | Forms centrosymmetric dimers in the solid state, a common feature of carboxylic acids. nih.gov | Understanding its solid-state structure is crucial for designing materials with specific packing and properties. nih.gov |
Structure
3D Structure
Properties
CAS No. |
873914-46-6 |
|---|---|
Molecular Formula |
C23H15NO2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(pyren-1-ylamino)benzoic acid |
InChI |
InChI=1S/C23H15NO2/c25-23(26)18-6-1-2-7-19(18)24-20-13-11-16-9-8-14-4-3-5-15-10-12-17(20)22(16)21(14)15/h1-13,24H,(H,25,26) |
InChI Key |
ZUYMNEBYEMFENX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N 1 Pyrenyl Anthranilic Acid and Analogues
Copper-Catalyzed Amination Procedures for Ortho-Halobenzoic Acids
The copper-catalyzed Ullmann-Goldberg coupling reaction is a foundational method for the synthesis of N-aryl anthranilic acids. ekb.eg This reaction typically involves the coupling of a halobenzoic acid with an aryl amine in the presence of a copper catalyst. ekb.eg Historically, these reactions required harsh conditions, such as high temperatures and long reaction times. ekb.eg However, significant modifications have been developed to improve efficiency and broaden the scope of substrates. researchgate.netekb.eg
A key advancement has been the development of procedures that allow for the direct amination of ortho-halobenzoic acids without the need to protect the carboxylic acid group. nih.govacs.org This chemo- and regioselective approach is highly efficient for coupling various aryl amines with 2-chlorobenzoic or 2-bromobenzoic acids. acs.orgnih.gov
Regioselective Cross-Coupling Strategies with 1-Aminopyrene
The synthesis of N-(1-Pyrenyl)anthranilic acid is effectively achieved through the regioselective copper-catalyzed cross-coupling of an ortho-halobenzoic acid with 1-aminopyrene. nih.govacs.org In these reactions, the amination occurs specifically at the ortho position relative to the carboxylic acid group, replacing the halogen atom. nih.govorganic-chemistry.org
For instance, the reaction of 2-chlorobenzoic acid with 1-aminopyrene yields this compound as an off-white solid in 73% yield. acs.orgnih.gov Similarly, the coupling of 2-bromobenzoic acid with 1-aminopyrene produces the desired product in yields ranging from 55% to 97%. nih.gov This high regioselectivity is a critical feature of the method, ensuring that only the bromide adjacent to the carboxylic acid moiety is substituted. nih.govorganic-chemistry.org This process avoids the need for protecting the carboxylic acid, making the synthesis more direct and efficient. nih.gov
Alternative Synthetic Routes to N-Aryl Anthranilic Acid Derivatives
While copper-catalyzed reactions are prevalent, other methods exist for the synthesis of N-aryl anthranilic acid derivatives. These alternatives are often employed to overcome specific challenges or to access different structural motifs.
Advanced Structural Elucidation and Spectroscopic Characterization Techniques
High-Resolution Spectroscopic Analysis of N-(1-Pyrenyl)anthranilic Acid
High-resolution spectroscopy is indispensable for confirming the molecular identity and elucidating the structural details of this compound in a non-destructive manner.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the anthranilic acid and pyrene (B120774) ring systems, in addition to the acidic and amine protons. The aromatic region (typically δ 7.0-9.0 ppm) would be complex due to the presence of 13 aromatic protons. Protons on the pyrene moiety would likely appear at lower field (downfield) compared to those on the anthranilic acid ring due to the extensive π-conjugated system. The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm), while the N-H proton signal would likely be observed as a singlet in the range of δ 9.0-10.0 ppm ijpsonline.com.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing around δ 169-172 ppm researchgate.net. The 21 aromatic carbons would resonate in the typical range of δ 110-150 ppm. Specific assignments can be aided by two-dimensional NMR techniques such as COSY, HSQC, and HMBC.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | > 10 (broad singlet) | ~170 |
| Amine (-NH-) | ~9.5 (singlet) | N/A |
| Pyrene Aromatic (9H) | ~8.0 - 9.0 (multiplets) | ~124 - 132 |
| Anthranilate Aromatic (4H) | ~7.0 - 8.2 (multiplets) | ~115 - 150 |
Mass spectrometry (MS) is a key technique for confirming the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₂₃H₁₅NO₂, corresponding to a monoisotopic mass of 337.1097 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental formula. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI or Electron Ionization - EI), the compound would be detected as a protonated molecule [M+H]⁺ with an m/z of approximately 338.1176 or as the molecular ion [M]⁺• at m/z 337.1097 ijpsonline.com. Fragmentation patterns would likely involve the characteristic loss of a carboxyl group (-COOH, 45 Da) or water (H₂O, 18 Da).
Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₃H₁₅NO₂ |
| Monoisotopic Mass | 337.1097 g/mol |
| Predicted [M+H]⁺ (ESI-MS) | 338.1176 m/z |
| Predicted [M]⁺• (EI-MS) | 337.1097 m/z |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and O-H functional groups.
The spectrum would likely be dominated by a broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid researchgate.net. The N-H stretching vibration is expected to appear as a sharper peak around 3300-3200 cm⁻¹ researchgate.net. The carbonyl (C=O) stretching of the carboxylic acid would give a strong, sharp absorption band in the range of 1710-1680 cm⁻¹ researchgate.netsjctni.edu. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region, while aromatic C-H stretching would appear just above 3000 cm⁻¹.
Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |
| Amine | N-H stretch | 3300 - 3200 (sharp) |
| Carbonyl | C=O stretch | 1710 - 1680 (strong) |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| Aromatic C-H | C-H stretch | ~3100 - 3000 |
Solid-State Structural Investigations
Investigating the solid-state structure provides crucial insights into molecular conformation, packing, and intermolecular interactions, which govern the material's macroscopic properties.
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. Although no published crystal structure for this compound is currently available, such an analysis would reveal precise information, including:
Molecular Conformation: The dihedral angle between the pyrene and anthranilic acid ring systems.
Bond Lengths and Angles: Exact measurements of all intramolecular bonds and angles.
Crystal System and Space Group: The fundamental symmetry of the crystal lattice. For example, solid anthranilic acid is known to exist in a monoclinic crystal structure with the space group P2₁ wikipedia.org.
This technique would provide ultimate confirmation of the compound's structure and connectivity in the solid state.
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in rigid organic molecules. N-aryl anthranilic acids are known to exhibit polymorphism due to the conformational flexibility around the C-N single bond and the potential for different intermolecular hydrogen bonding patterns uky.edu.
The supramolecular architecture of this compound in the solid state would be dictated by a combination of strong intermolecular forces.
Hydrogen Bonding: The carboxylic acid groups are strongly expected to form centrosymmetric dimers through robust O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set motif. Additional N-H···O hydrogen bonds could further link these dimers into more complex networks.
The interplay between the directional hydrogen bonding of the anthranilic acid moiety and the dispersive π-π stacking of the pyrene units could readily lead to the formation of different polymorphs, each with unique packing arrangements and physicochemical properties.
Polymorphism and Supramolecular Architectures
Dimeric Structures and Hydrogen Bonding Networks
Comprehensive structural studies on this compound are limited in the public domain. However, analysis of the parent molecule, anthranilic acid, and its derivatives provides a foundational understanding of the potential intermolecular interactions. Carboxylic acid functionalities, such as the one present in this compound, are well-known to form robust dimeric structures through pairs of O-H···O hydrogen bonds. This creates a characteristic eight-membered ring motif.
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Type of Interaction | Potential Role in Structure |
|---|---|---|---|
| Carboxylic Acid O-H | Carboxylic Acid C=O | Intermolecular Hydrogen Bond | Formation of Centrosymmetric Dimers |
| Amine N-H | Carboxylic Acid C=O | Intermolecular Hydrogen Bond | Linking of Dimeric Units |
| Amine N-H | Pyrene π-system | N-H···π Interaction | Stabilization of Crystal Packing |
Influence of Substitution on Polymorphic Behavior
The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, is of significant interest in materials science and pharmaceuticals. The polymorphic behavior of a molecule is highly sensitive to its molecular structure and the intermolecular interactions it can form. For derivatives of anthranilic acid, it has been shown that even subtle changes in the molecular structure can have a profound impact on their solid-state packing and lead to the formation of different polymorphs.
A study on homologues of fenamic acid (N-phenylanthranilic acid), where the linker between the two aromatic rings was varied, demonstrated that increased molecular flexibility does not necessarily result in a greater number of polymorphs figshare.com. The conformation adopted by the molecules, driven by rotations around specific single bonds, plays a critical role in determining the resulting crystal structure figshare.com.
In the context of this compound, the introduction of substituents on either the pyrene or the anthranilic acid ring would be expected to significantly influence its polymorphic landscape. Substituents can alter the molecule's shape, steric hindrance, and electronic properties, thereby affecting the stability of different potential crystal packing arrangements. For example, a bulky substituent might favor a less dense crystal packing, while a substituent capable of forming additional hydrogen bonds could lead to a completely different and more stable polymorphic form. The investigation into the synthesis and crystallization of substituted this compound derivatives would be a crucial step in exploring and understanding its polymorphic behavior.
Table 2: Factors Influencing Polymorphism in Substituted this compound Derivatives
| Factor | Influence on Polymorphism |
|---|---|
| Nature of Substituent | Can alter molecular shape, size, and electronic distribution, favoring different packing modes. |
| Position of Substitution | Can sterically hinder or promote specific intermolecular interactions, leading to different crystal forms. |
| Crystallization Conditions | Solvent, temperature, and cooling rate can kinetically or thermodynamically favor the formation of a specific polymorph. |
| Conformational Flexibility | The ability of the molecule to adopt different conformations can lead to the formation of conformational polymorphs. |
Computational and Theoretical Investigations of N 1 Pyrenyl Anthranilic Acid
Electronic Structure and Molecular Conformation Studies
The spatial arrangement of atoms and the distribution of electrons are fundamental to the chemical and photophysical behavior of N-(1-Pyrenyl)anthranilic acid. Theoretical methods allow for a detailed exploration of these characteristics at the molecular level.
Density Functional Theory (DFT) is a robust quantum mechanical method used to compute the electronic structure and ground-state energy of molecules. jmchemsci.com For aromatic systems like pyrene (B120774) and anthranilic acid derivatives, DFT calculations are essential for optimizing molecular geometry and understanding electronic properties. jmchemsci.comnih.gov
Geometry optimization of this compound would typically be performed using a functional like B3LYP, which is known to provide a good balance between accuracy and computational cost for organic molecules. nih.govscirp.org This would be paired with a basis set such as 6-31G* or 6-311G** to accurately describe the electron distribution. scirp.orgresearchgate.net Such calculations reveal key parameters like bond lengths, bond angles, and dihedral angles, defining the molecule's most stable three-dimensional shape.
Furthermore, DFT is used to calculate frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial indicators of a molecule's chemical reactivity and electronic transition properties. scirp.orgnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrene moiety, while the LUMO may be distributed across both the pyrene and the anthranilic acid groups. The energy gap provides a theoretical estimate of the energy required for electronic excitation. scirp.org
| Parameter | Common Choice | Purpose |
|---|---|---|
| Method | Density Functional Theory (DFT) | Calculates electronic structure based on electron density. |
| Functional | B3LYP, PBE0, M05-2X | Approximates the exchange-correlation energy within DFT. nih.govchemrxiv.orgmdpi.com |
| Basis Set | 6-31G, 6-31+G, 6-311G(d,p) | Describes the atomic orbitals used to build molecular orbitals. nih.govresearchgate.netrsc.org |
| Task | Geometry Optimization | Finds the lowest energy (most stable) molecular structure. nih.gov |
| Task | Frequency Analysis | Confirms the optimized structure is a true minimum (no imaginary frequencies) and predicts vibrational spectra. nih.gov |
The single bond connecting the pyrene and anthranilic acid units allows for rotation, leading to different spatial orientations or conformational isomers (rotamers). These conformers can have different energies and, consequently, different populations at thermal equilibrium.
Theoretical calculations can map the energetic landscape associated with this rotation. By systematically changing the dihedral angle of the N-C bond linking the two aromatic systems and calculating the energy at each step, a potential energy surface can be generated. This analysis identifies the most stable conformer (the global minimum) and any other low-energy local minima. Studies on similar molecules, like N-phenylanthranilic acid, have shown the importance of such conformational analyses. researchgate.net The energy barriers between conformers determine the flexibility of the molecule and the rate at which it can interconvert between different shapes.
Spectroscopic Property Predictions
Computational methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between a molecule's structure and its interaction with electromagnetic radiation.
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the properties of molecules in their electronically excited states. chemrxiv.orgmdpi.com It is widely used to predict the ultraviolet-visible (UV-Vis) absorption and fluorescence spectra of organic compounds. nih.govnih.gov
For this compound, TD-DFT calculations would predict the vertical excitation energies from the ground state to various excited states. These energies correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. The calculations also yield oscillator strengths, which are proportional to the intensity of the absorption bands. mdpi.com The electronic transitions are typically of a π→π* nature, involving the promotion of an electron from a bonding π-orbital (like the HOMO) to an antibonding π*-orbital (like the LUMO). nih.gov
To predict fluorescence, the geometry of the molecule is first optimized in its first excited state (S1). The energy difference between the optimized S1 state and the ground state (at the S1 geometry) corresponds to the emission energy. chemrxiv.orgnih.gov The significant π-system of the pyrene moiety suggests that this compound will exhibit strong absorption and fluorescence in the UV-A and blue-violet regions of the spectrum.
| Moiety | Spectroscopic Property | Typical Wavelength Range (nm) | Transition Type |
|---|---|---|---|
| Pyrene | UV-Vis Absorption | ~300-350 | π→π nih.gov |
| Pyrene | Fluorescence Emission | ~370-400 | π→π nih.gov |
| Anthranilic Acid | UV-Vis Absorption | ~250, ~330 | π→π |
| Anthranilic Acid | Fluorescence Emission | ~400-420 | π→π |
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can accurately predict these vibrations. After a successful geometry optimization, a frequency calculation is performed, which yields the wavenumbers and intensities of the fundamental vibrational modes. nih.govbiorxiv.org
For this compound, the simulated IR spectrum would show characteristic peaks corresponding to specific functional groups. These include:
O-H stretch from the carboxylic acid group, typically a broad band around 3000 cm⁻¹.
N-H stretch from the secondary amine, a sharper peak around 3300-3400 cm⁻¹.
Aromatic C-H stretches from both the pyrene and benzene (B151609) rings, appearing just above 3000 cm⁻¹.
C=O stretch from the carboxylic acid, a strong, sharp peak around 1680-1710 cm⁻¹.
C=C stretches from the aromatic rings, appearing in the 1450-1600 cm⁻¹ region.
Comparing the simulated spectrum with experimental data helps to confirm the molecular structure and assign the observed IR bands to specific atomic motions. nih.gov
Molecular Interaction Modeling
The electronic properties derived from DFT calculations serve as the foundation for modeling how this compound interacts with other molecules or its environment. The distribution of electron density, calculated as a molecular electrostatic potential (MEP) map, is particularly useful. jmchemsci.com The MEP map highlights electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.
For this compound, the MEP would show negative potential around the carboxylic oxygen atoms, making them hydrogen bond acceptors. The amine and hydroxyl hydrogens would be regions of positive potential, acting as hydrogen bond donors. The large, flat surface of the pyrene ring is susceptible to π-π stacking interactions with other aromatic systems. rsc.orgchemrxiv.org This information is critical for predicting how the molecule might bind to a biological target, self-assemble in the solid state, or interact with solvent molecules. rsc.orgchemrxiv.org These theoretical interaction models are frequently used to complement experimental binding studies and to guide the design of new functional materials. nih.gov
Analysis of Non-Covalent Interactions (e.g., π-π stacking, hydrogen bonding)
Non-covalent interactions are fundamental to the supramolecular chemistry of this compound, dictating its aggregation behavior, molecular recognition capabilities, and solid-state architecture. The primary non-covalent forces at play are π-π stacking, arising from the extensive aromatic systems of the pyrene and anthranilic acid moieties, and hydrogen bonding, facilitated by the carboxylic acid and secondary amine groups.
Hydrogen Bonding: The anthranilic acid portion of the molecule introduces the capacity for robust hydrogen bonding. The carboxylic acid group can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl oxygen). This duality allows for the formation of characteristic dimeric structures, a common motif in carboxylic acid-containing molecules. Furthermore, the N-H group of the secondary amine provides an additional hydrogen bond donor site. Theoretical investigations into N-aryl anthranilic acid derivatives have revealed the formation of distinct supramolecular architectures governed by these hydrogen bonding patterns, including both trans-anti and trans-syn dimeric structures in the solid state. nih.gov Density Functional Theory (DFT) calculations on related systems have been employed to analyze the strength and geometry of these intramolecular and intermolecular hydrogen bonds. iau.ir
Table 1: Key Non-Covalent Interactions in this compound and Their Significance
| Interaction Type | Participating Moieties | Significance |
|---|---|---|
| π-π Stacking | Pyrene-Pyrene | Drives molecular aggregation and self-assembly. |
| Hydrogen Bonding | Carboxylic Acid Dimer | Promotes the formation of stable dimeric pairs. |
| Hydrogen Bonding | N-H···O=C | Contributes to the stability of the crystal lattice. |
| Intramolecular H-Bond | N-H···O=C | Influences the planarity and conformation of the molecule. |
Solvation Effects on Molecular Behavior
The behavior of this compound in solution is critically dependent on the nature of the solvent. Solvation effects can alter the molecule's conformation, its aggregation state, and its photophysical properties. Computational models are invaluable for predicting and understanding these complex solvent-solute interactions.
Studies on anthranilic acid have shown that the Stokes shift in various solvents correlates with the solvent's polarity and hydrogen bonding capability, indicating the significant role of hydrogen bonding in solution. elsevierpure.comresearchgate.net In polar, protic solvents like water, the carboxylic acid and amine groups of this compound are expected to form strong hydrogen bonds with solvent molecules. This can disrupt the intermolecular hydrogen bonds that favor aggregation, potentially leading to a more solvated, monomeric state.
DFT calculations on anthranilic acid have been used to model the stepwise addition of water molecules, revealing a preferential solvation of the carboxylic acid group. elsevierpure.comresearchgate.net For this compound, similar computational approaches can be used to map the solvation shell and determine the relative strengths of solute-solvent and solute-solute interactions.
In nonpolar solvents, the propensity for π-π stacking and intermolecular hydrogen bonding is likely to be enhanced. The hydrophobic pyrene moieties will tend to associate to minimize their contact with the unfavorable solvent environment, promoting aggregation. The strength of the hydrogen bonds between the anthranilic acid moieties would also be greater in the absence of competitive hydrogen bonding from the solvent.
Table 2: Predicted Solvation Effects on this compound
| Solvent Type | Predicted Molecular Behavior | Dominant Interactions |
|---|---|---|
| Polar Protic (e.g., Water, Ethanol) | Favors solvated monomers | Solute-solvent hydrogen bonding |
| Polar Aprotic (e.g., DMSO, DMF) | Intermediate behavior, potential for both solvated species and aggregates | Dipole-dipole interactions, weaker H-bonding |
| Nonpolar (e.g., Toluene, Hexane) | Favors aggregation | Solute-solute π-π stacking and hydrogen bonding |
Advanced Fluorescent Sensing and Probe Applications of N 1 Pyrenyl Anthranilic Acid
Metal Ion Sensing Architectures
The design of N-(1-Pyrenyl)anthranilic acid as a chemosensor for metal ions is predicated on the interaction between the analyte and the sensor molecule, which induces a measurable change in the fluorescence properties of the pyrene (B120774) group. The anthranilic acid portion functions as the ionophore, or receptor, selectively binding to target metal ions. This binding event modulates the electronic properties of the molecule, directly impacting the de-excitation pathway of the pyrene fluorophore.
This compound is particularly well-suited for the detection of heavy metal ions. The mechanism often involves processes such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence quenching (CHEQ). rsc.orgnih.gov Upon coordination of a heavy metal ion with the anthranilic acid binding site, the fluorescence emission of the proximate pyrene unit is typically quenched. This "turn-off" response is a common and effective signaling mechanism for detecting hazardous heavy metals in environmental and biological samples. mdpi.comescholarship.org
Mercury(II) (Hg²⁺) is a highly toxic heavy metal ion, and its detection is of significant environmental concern. nih.govnih.gov Pyrene-based chemosensors, conceptually similar to this compound, have demonstrated high sensitivity and selectivity for Hg²⁺. The detection mechanism relies on the strong affinity of the chelating groups for mercury. When this compound binds to Hg²⁺, the efficient fluorescence of the pyrene moiety is quenched. nih.gov This quenching effect is attributed to the heavy atom effect and efficient electron transfer processes promoted by the bound mercury ion. The formation of a stable 1:1 complex between the sensor and Hg²⁺ is a key feature of this detection method. nih.gov
Table 1: Performance Characteristics of a Pyrene-Based Sensor for Mercury(II) Detection This table presents typical data based on findings for similar pyrene-based chemosensors.
| Parameter | Value | Reference |
| Detection Mechanism | Fluorescence Quenching (Turn-Off) | nih.gov |
| Limit of Detection (LOD) | 9.0 x 10⁻⁸ M | nih.gov |
| Binding Constant (Ka) | 1.29 x 10⁵ M⁻¹ | nih.gov |
| Response Time | < 5 minutes | N/A |
| Optimal pH Range | 6.0 - 8.0 | N/A |
A crucial feature of a high-quality chemosensor is its ability to selectively detect the target ion in the presence of other, often more abundant, metal ions. The selectivity of this compound for Hg²⁺ over competing ions like Zinc(II) (Zn²⁺) and Cadmium(II) (Cd²⁺) is determined by the specific coordination preferences of the anthranilic acid binding site. While Zn²⁺ and Cd²⁺ are chemically similar to Hg²⁺, the stability of the complexes they form with the sensor molecule differs significantly. researchgate.net Typically, the interaction with Zn²⁺ or Cd²⁺ results in a much weaker fluorescence quenching response compared to Hg²⁺, allowing for clear discrimination. nih.gov This selectivity is critical for practical applications where complex sample matrices are common.
Table 2: Fluorescence Response Selectivity Illustrative fluorescence response of a pyrene-anthranilic acid type sensor to various metal ions.
| Metal Ion (10 equivalents) | Fluorescence Intensity Change (%) |
| Hg²⁺ | - 95% |
| Zn²⁺ | - 15% |
| Cd²⁺ | - 20% |
| Pb²⁺ | - 25% |
| Cu²⁺ | - 30% |
| Fe³⁺ | - 28% |
| Ni²⁺ | - 10% |
| Co²⁺ | - 12% |
| Na⁺, K⁺, Ca²⁺, Mg²⁺ | < 5% |
The development of effective pyrene-based chemosensors is guided by several key design principles. rsc.orgjournalcra.com The fundamental architecture consists of a receptor, a spacer, and a fluorophore (receptor-spacer-fluorophore model).
Fluorophore: Pyrene is an excellent choice due to its advantageous photophysical properties, including a high extinction coefficient, strong fluorescence emission, and a long excited-state lifetime. Its emission spectrum is also highly sensitive to the polarity of its microenvironment. nih.gov
Receptor: This unit is responsible for selectively binding the target analyte. In this compound, the anthranilic acid moiety serves this purpose, providing a coordination site for metal ions. nih.gov
Spacer: The spacer connects the receptor and fluorophore, and its nature can influence the communication between the two units. In this specific molecule, the direct amide linkage acts as the spacer.
The signaling mechanism is engineered based on modulating the fluorescence of the pyrene. Common mechanisms include PET, CHEQ, and excimer formation. rsc.org In PET sensors, the binding of an analyte to the receptor alters the energy levels, turning electron transfer "on" or "off" and thereby modulating fluorescence. In CHEQ, the binding of a paramagnetic or heavy metal ion provides a non-radiative pathway for the fluorophore to return to the ground state, quenching emission. nih.gov
Selective Fluorosensing of Heavy Metal Ions
Probing Biomolecular Interactions (Non-Clinical Contexts)
Beyond metal ion detection, the environmentally sensitive fluorescence of the pyrene unit makes this compound a valuable tool for probing biomolecular systems. The compound can be used as an extrinsic fluorescent probe to study the structure, function, and dynamics of macromolecules like proteins. nih.govbeilstein-journals.org
The fluorescence emission spectrum of pyrene exhibits a fine structure that is highly dependent on the polarity of its immediate surroundings. nih.gov Specifically, the ratio of the intensity of the first and third vibronic bands (I₁/I₃), often called the "Py value," is a well-established indicator of environmental polarity. In polar, aqueous environments, the I₁/I₃ ratio is high (typically >1.5), whereas in nonpolar, hydrophobic environments (such as the interior of a protein or a lipid membrane), the ratio is significantly lower (typically <1.0).
When this compound binds to a macromolecule, the pyrene moiety may insert into a hydrophobic pocket or crevice. This transition from a polar aqueous solvent to a nonpolar microenvironment results in a distinct change in the I₁/I₃ ratio, signaling the binding event. This property allows the probe to be used for:
Monitoring Protein Conformational Changes: Alterations in protein structure can change the exposure of hydrophobic regions, which can be detected by changes in the probe's fluorescence. nih.gov
Characterizing Binding Sites: The Py value can provide information about the polarity of a ligand-binding site on a protein.
Studying Protein-Ligand Interactions: The binding of other molecules can be monitored by observing the displacement of or change in the fluorescence of the bound probe.
Table 3: Environmental Sensitivity of Pyrene Fluorescence Typical I₁/I₃ ratios for pyrene in different solvent environments, illustrating its utility as a polarity probe.
| Solvent | Dielectric Constant (ε) | I₁/I₃ Ratio (Py value) |
| Water | 80.1 | 1.87 |
| Methanol | 32.7 | 1.35 |
| Ethanol | 24.6 | 1.23 |
| Dioxane | 2.2 | 0.95 |
| Cyclohexane | 2.0 | 0.62 |
Integration into Nucleic Acid Constructs for Recognition Studies
The unique structure of this compound, combining the DNA-intercalating potential of pyrene with the flexible linker properties of anthranilic acid, makes it a promising candidate for the development of novel nucleic acid probes. The pyrene group is known for its ability to intercalate between the base pairs of DNA and RNA, a process that is often accompanied by significant changes in its fluorescence emission. This property is the foundation for its potential use in nucleic acid recognition studies.
When integrated into synthetic oligonucleotides or peptide nucleic acid (PNA) constructs, the pyrenyl group can act as a sensitive reporter of hybridization events. Upon binding to a target nucleic acid sequence, the local environment of the pyrene moiety changes, leading to alterations in its fluorescence lifetime, quantum yield, and emission wavelength. These changes can be harnessed to detect specific DNA or RNA sequences with high sensitivity and selectivity.
Furthermore, the formation of pyrene excimers, which occurs when two pyrene molecules are in close proximity, can be exploited for the detection of specific nucleic acid structures or conformational changes. For instance, a probe containing two this compound residues could be designed to show excimer emission only upon binding to its complementary target, providing a clear and distinct signal for recognition.
Table 1: Potential Spectroscopic Changes of this compound in Nucleic Acid Recognition
| Event | Potential Spectroscopic Change | Detection Principle |
| Intercalation into dsDNA/dsRNA | Shift in fluorescence emission wavelength (red or blue shift) | Change in the polarity of the microenvironment around the pyrene moiety. |
| Hybridization of a labeled probe | Increase in fluorescence intensity | Restriction of intramolecular motion upon binding, leading to a higher quantum yield. |
| Proximity of two labeled probes | Appearance of a new, red-shifted emission band | Formation of a pyrene excimer upon target binding. |
| Mismatch discrimination | Differential fluorescence quenching or enhancement | Altered stacking interactions in the presence of a mismatched base pair. |
Development of Immobilized Fluorescent Biosensors
The development of solid-state fluorescent biosensors offers significant advantages in terms of reusability, stability, and ease of use. This compound can be a valuable component in the fabrication of such sensors for the detection of various analytes. The carboxylic acid group of the anthranilic acid moiety provides a convenient handle for covalent immobilization onto a solid support, such as glass slides, polymer beads, or gold nanoparticles.
Once immobilized, the fluorescent properties of the pyrene group can be modulated by the binding of a target analyte. For example, a biosensor for a specific protein could be developed by attaching a recognition element (e.g., an antibody or an aptamer) to the immobilized this compound. The binding of the target protein to the recognition element could induce a conformational change that alters the fluorescence of the nearby pyrene group, providing a detectable signal.
Another potential application is in the development of ion-selective sensors. The anthranilic acid part of the molecule can act as a chelating agent for certain metal ions. The binding of a metal ion could lead to a change in the electronic properties of the molecule, resulting in a corresponding change in its fluorescence. This could be utilized to create highly selective and sensitive fluorescent sensors for the detection of specific metal ions in environmental or biological samples.
Applications in Advanced Optical Materials
The robust photophysical properties of this compound, including its strong absorption in the UV region and intense fluorescence emission, make it an attractive candidate for incorporation into advanced optical materials. Its high quantum yield and sensitivity to the local environment open up possibilities for its use in a range of applications, from organic light-emitting diodes (OLEDs) to fluorescent polymers and chemosensors.
In the context of OLEDs, this compound could potentially be used as a fluorescent dopant in the emissive layer. Its distinct emission color and high efficiency could contribute to the development of more vibrant and energy-efficient displays. The ability to tune its emission properties by modifying its chemical structure further enhances its potential in this area.
Furthermore, this compound can be polymerized or co-polymerized to create novel fluorescent materials. These polymers could find applications as fluorescent sensors for the detection of explosives, volatile organic compounds, or other environmental pollutants. The principle of detection would rely on the quenching or enhancement of the polymer's fluorescence upon interaction with the target analyte. The porous nature of some polymer frameworks could also allow for high sensitivity and rapid response times.
Mechanistic Studies of Photophysical Phenomena and Host Guest Interactions
Mechanisms of Fluorescence Quenching and Enhancement
The fluorescence of N-(1-Pyrenyl)anthranilic acid can be significantly altered in the presence of specific analytes, a phenomenon that is primarily governed by photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF) or quenching mechanisms.
Photoinduced Electron Transfer (PET) Mechanisms
Photoinduced electron transfer is a key process responsible for the fluorescence quenching of this compound. In the ground state, the pyrene (B120774) and anthranilic acid moieties exist in a stable electronic configuration. Upon excitation with an appropriate wavelength of light, the pyrene fluorophore is promoted to an excited singlet state. In this excited state, pyrene becomes a potent electron acceptor.
If a suitable electron donor is in close proximity, an electron can be transferred from the donor to the excited pyrene. This process, known as PET, results in the formation of a charge-separated state, which is a non-radiative de-excitation pathway. Consequently, the fluorescence of the pyrene moiety is quenched. The efficiency of PET is highly dependent on the thermodynamic driving force, which is related to the redox potentials of the fluorophore and the quencher, as well as the distance and orientation between them. For this compound, the anthranilic acid portion or a bound analyte can act as the electron donor, leading to fluorescence quenching. This PET-induced quenching is a fundamental principle behind the design of "turn-off" fluorescent sensors.
Chelation-Enhanced Fluorescence (CHEF) and Quenching Mechanisms
In contrast to PET-induced quenching, chelation-enhanced fluorescence (CHEF) is a mechanism that can lead to a "turn-on" fluorescence response. This process is particularly relevant when this compound interacts with metal ions. The anthranilic acid moiety, with its carboxylic acid and amine groups, can act as a chelating agent, binding to metal ions.
In the free ligand, the lone pair of electrons on the nitrogen atom of the anthranilic acid can participate in PET, quenching the fluorescence of the pyrene unit. However, upon chelation with a metal ion, these lone pair electrons become involved in the coordination bond. This binding event reduces the electron-donating ability of the nitrogen atom, thereby inhibiting the PET process. As a result, the radiative decay pathway from the excited pyrene is favored, leading to a significant enhancement of the fluorescence intensity.
Conversely, chelation can also lead to fluorescence quenching, a phenomenon known as chelation-enhanced quenching (CHEQ). This typically occurs with paramagnetic metal ions, such as Cu²⁺, Ni²⁺, and Co²⁺. nih.gov The presence of unpaired electrons in these metal ions provides an efficient non-radiative decay pathway for the excited fluorophore through energy or electron transfer, leading to a decrease in fluorescence. Studies on pyrene derivatives have demonstrated that interactions with ions like Hg²⁺ can lead to fluorescence quenching. researcher.life
Role of Intermolecular Interactions in Sensor Response
The selectivity and sensitivity of this compound as a fluorescent sensor are not solely dependent on the primary binding event but are also significantly influenced by weaker intermolecular interactions, such as hydrogen bonding and aromatic stacking.
Hydrogen Bonding Contributions to Binding
Hydrogen bonding plays a crucial role in the recognition and binding of specific analytes by this compound. The carboxylic acid and the N-H group of the anthranilic acid moiety are capable of acting as both hydrogen bond donors and acceptors. These interactions can pre-organize the host molecule for optimal binding with a guest and contribute to the stability of the resulting host-guest complex. For instance, in the detection of certain anions or neutral molecules, hydrogen bonding can be the primary force driving the association, leading to a measurable change in the fluorescence signal. The formation of hydrogen bonds can alter the electronic properties of the anthranilic acid group, which in turn can modulate the efficiency of PET and thus the fluorescence output.
Aromatic Stacking Interactions in Recognition Processes
The large, planar pyrene unit of this compound provides an ideal platform for aromatic stacking, or π-π, interactions. smolecule.com These non-covalent interactions are significant in the recognition of aromatic guest molecules. When an analyte with an aromatic ring approaches the pyrene moiety, a stabilizing interaction can occur through the overlap of their π-orbitals. This stacking can influence the photophysical properties of the pyrene fluorophore in several ways. It can lead to the formation of excimers or exciplexes, which have distinct emission characteristics compared to the monomeric pyrene emission. Furthermore, the close proximity enforced by π-π stacking can facilitate electron or energy transfer processes, resulting in either fluorescence quenching or enhancement, depending on the electronic nature of the interacting species.
Solvent and Environmental Effects on Photophysical Behavior
The photophysical properties of this compound are highly sensitive to the surrounding solvent and environmental conditions. The polarity, viscosity, and hydrogen-bonding capability of the solvent can all influence the absorption and emission spectra, fluorescence quantum yield, and lifetime of the molecule.
This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules. In polar solvents, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. The Stokes shift, which is the difference between the absorption and emission maxima, is often correlated with solvent polarity parameters.
For anthranilic acid and its derivatives, the solvent's ability to form hydrogen bonds is particularly important. elsevierpure.comresearchgate.net Protic solvents can form hydrogen bonds with the carboxylic acid and amine groups, altering the electronic distribution and, consequently, the photophysical behavior. elsevierpure.comresearchgate.net For instance, in non-polar environments, intramolecular hydrogen bonding within the anthranilic acid moiety can be more pronounced, which may promote non-radiative decay pathways and reduce the fluorescence quantum yield. acadiau.ca In contrast, polar, protic solvents can disrupt this intramolecular hydrogen bond, leading to changes in the emission properties. The fluorescence lifetime of anthranilic acid derivatives has also been shown to be influenced by the solvent system. researchgate.net
The following table summarizes the key mechanistic aspects of the photophysical phenomena of this compound:
| Phenomenon | Mechanism | Key Molecular Features Involved | Typical Outcome |
| Fluorescence Quenching | Photoinduced Electron Transfer (PET) | Pyrene (acceptor), Anthranilic acid/analyte (donor) | "Turn-off" response |
| Chelation-Enhanced Quenching (CHEQ) | Anthranilic acid (chelator), Paramagnetic metal ions | "Turn-off" response | |
| Fluorescence Enhancement | Chelation-Enhanced Fluorescence (CHEF) | Anthranilic acid (chelator), Metal ions | "Turn-on" response |
| Host-Guest Recognition | Hydrogen Bonding | Carboxylic acid and N-H groups of anthranilic acid | Analyte binding and signal modulation |
| Aromatic Stacking | Pyrene moiety | Recognition of aromatic analytes, potential for excimer/exciplex formation | |
| Environmental Effects | Solvatochromism | Entire molecule | Shifts in absorption and emission spectra depending on solvent polarity and hydrogen bonding |
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Derivatization and Functionalization Strategies for N 1 Pyrenyl Anthranilic Acid
Systematic Modification of the Anthranilic Acid Moiety
The anthranilic acid portion of the molecule offers a reactive carboxylic acid group and a secondary amine, which can be targeted for systematic modification. These modifications can alter the molecule's solubility, steric profile, and ability to coordinate with other species.
The carboxylic acid of the anthranilic acid moiety can be readily converted into a wide range of amide derivatives. This transformation is significant as it can be used to link N-(1-Pyrenyl)anthranilic acid to other molecules, including biomolecules or polymers, or to introduce new functional groups.
Common synthetic routes to produce amide derivatives from a carboxylic acid precursor involve an initial activation step. For instance, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride can then be treated with a primary or secondary amine to form the desired amide bond.
Alternatively, carbodiimide (B86325) coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), are employed for amide bond formation under milder conditions. mdpi.com These reagents activate the carboxylic acid, allowing it to react directly with an amine. The synthesis of various amide derivatives of the structurally similar N-Phenyl Anthranilic acid has been demonstrated, providing a template for potential synthetic pathways. icsrr.com These methods include the formation of simple benzamides as well as more complex substituted phenyl benzamides. icsrr.com Iron-catalyzed C-H activation has also emerged as a method for the ortho-amination of aromatic carboxamides, offering another route to complex anthranilic acid derivatives. nih.govelsevierpure.com
Table 1: Common Reagents for Amide Synthesis from Carboxylic Acids
| Activation Method | Reagent(s) | Key Features |
|---|---|---|
| Acyl Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Forms a highly reactive intermediate; suitable for a wide range of amines. |
| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC), Carbonyldiimidazole (CDI) | Milder reaction conditions; often used with additives to suppress side reactions. mdpi.com |
This table summarizes common synthetic strategies that can be adapted for the amidation of this compound based on established methods for related compounds.
Esterification of the carboxyl group is another key modification strategy, often used to enhance solubility in organic solvents or to serve as a protecting group during synthesis. A series of ester derivatives of N-phenylanthranilic acid, including methyl, ethyl, isopropyl, butyl, and phenyl benzoates, have been successfully synthesized, demonstrating the feasibility of these modifications. asianpubs.org
A common method for preparing alkyl esters of anthranilic acid is through transesterification, where an existing ester (e.g., the methyl ester) is reacted with a different alcohol in the presence of a catalyst like potassium carbonate. google.comgoogle.com This process is driven by the removal of the more volatile alcohol (e.g., methanol) by distillation. google.com
Beyond amides and esters, the carboxylic acid group can be replaced with bioisosteres to modulate the molecule's acidic properties and interaction capabilities. Studies on other anthranilic acid derivatives have shown that the carboxyl group can be successfully replaced with functionalities such as primary alcohols, nitriles, tetrazoles, or acylsulfonamides. mdpi.com The conversion to a primary alcohol, for example, can be achieved by coupling the carboxylic acid with N-hydroxysuccinimide using DCC, followed by reduction with sodium borohydride. mdpi.com
Table 2: Examples of Carboxyl Group Modifications on Anthranilic Acid Scaffolds
| Modification | Resulting Functional Group | Potential Synthetic Reagents | Reference Method |
|---|---|---|---|
| Esterification | Ester (-COOR) | Alcohol (ROH), K₂CO₃ (catalyst) | Transesterification google.com |
| Reduction | Primary Alcohol (-CH₂OH) | DCC, N-hydroxysuccinimide, then NaBH₄ | Two-step activation and reduction mdpi.com |
| Bioisosteric Replacement | Tetrazole | Conversion to nitrile, then NaN₃ | Multi-step synthesis mdpi.com |
This table illustrates various modifications of the carboxylic acid group, with synthetic strategies reported for analogous anthranilic acid compounds.
Functionalization of the Pyrene (B120774) Moiety for Tunable Properties
The large, aromatic surface of the pyrene core is responsible for its characteristic photophysical properties, including its strong fluorescence and sensitivity to the local environment. Direct functionalization of the pyrene ring system is a powerful strategy for tuning these properties. nih.gov The position of substitution on the pyrene ring has a significant impact on its electronic transitions. acs.org
Functionalization can be achieved through various organic reactions, including C-H activation, halogenation, and cross-coupling reactions. researchgate.netmdpi.com For instance, iridium-catalyzed C-H borylation can selectively introduce boronate ester groups at the 2- and 7-positions of the pyrene core. nih.gov These borylated intermediates are versatile building blocks that can be converted into a wide array of functional groups—such as halides, hydroxyls, and aryl or alkynyl groups—through subsequent cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. nih.gov
Introducing electron-donating or electron-withdrawing groups onto the pyrene ring can modulate its absorption and emission wavelengths, fluorescence quantum yields, and lifetimes. acs.orgnih.gov For example, attaching different functional groups can influence the relative intensities of the monomer and excimer emissions of pyrene, which is particularly useful for sensing applications. researchgate.net Click chemistry has also been employed to modify pyrene derivatives, enlarging the conjugated system and enhancing nonlinear optical properties. mdpi.com
Table 3: Impact of Pyrene Functionalization on Photophysical Properties
| Substitution Position | Effect on Electronic Transitions | Resulting Property Change |
|---|---|---|
| 1-position | Strong influence on both S₁ ← S₀ and S₂ ← S₀ transitions. | Significant shifts in absorption and emission spectra. acs.org |
This table summarizes the influence of substitution patterns on the photophysical characteristics of the pyrene core.
Conjugation Strategies for Hybrid Materials and Probes
The unique fluorescence characteristics of the pyrene unit make this compound an attractive component for creating fluorescent probes and hybrid materials. Conjugation involves linking the molecule to other chemical entities, such as biomolecules, polymers, or inorganic nanoparticles, to impart new functionalities.
For biological applications, pyrene derivatives can be conjugated to peptides or other biomolecules to act as fluorescent labels or probes. For example, 1-pyrene carboxylic acid has been attached to short oligoarginine peptides to enhance their cellular internalization, creating efficient cell-penetrating peptides. nih.gov Similarly, pyrene has been conjugated with other aromatic units like phenanthridine (B189435) to develop fluorescent probes capable of interacting with DNA and RNA. beilstein-journals.org The linkage in these conjugates, often an amide bond, can be varied in length and flexibility to control the interaction between the pyrene and the attached molecule. beilstein-journals.org
In materials science, pyrene-functionalized molecules can be incorporated into larger systems. Pyrene-functionalized polyacetylenes have been synthesized via post-polymerization modification, where the pyrene's fluorescence (both monomer and excimer) can be used to probe interactions within the polymer structure. mdpi.comnih.gov Furthermore, pyrene derivatives can be used to create luminescent organic-inorganic hybrid materials. One method involves the simultaneous sol-gel process of a silane (B1218182) precursor and the Suzuki-Miyaura coupling of 1-pyreneboronic acid, which can be accelerated by microwave irradiation to generate highly luminescent silica-based hybrids. epa.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-Phenyl Anthranilic acid |
| Thionyl chloride |
| Oxalyl chloride |
| Dicyclohexylcarbodiimide (DCC) |
| N-hydroxysuccinimide |
| Sodium borohydride |
| Potassium carbonate |
| 1-pyrene carboxylic acid |
| 1-pyreneboronic acid |
Future Research Trajectories and Interdisciplinary Opportunities
Advancements in Molecular Recognition Capabilities
Future research is poised to enhance the molecular recognition capabilities of N-(1-Pyrenyl)anthranilic acid and its derivatives. The planar pyrene (B120774) unit provides a platform for π-π stacking interactions, while the anthranilic acid portion offers sites for hydrogen bonding and electrostatic interactions through its carboxylic acid and amine groups. This dual-functionality can be harnessed to design highly selective host-guest systems.
Key research trajectories include:
Development of Biomimetic Receptors: Designing derivatives that mimic biological recognition sites for targeting specific biomolecules like proteins or nucleic acids. The inherent fluorescence of the pyrene group would provide a direct spectroscopic handle to monitor these binding events.
Chiral Recognition: Introducing chiral centers into the molecule could lead to novel selectors for enantiomeric separation and sensing, an area of critical importance in pharmaceuticals and agrochemicals.
Molecularly Imprinted Polymers (MIPs): this compound could serve as a functional monomer in the creation of MIPs. The specific orientation of the pyrene and anthranilic acid functionalities during polymerization could create precisely shaped cavities for the selective rebinding of target analytes. Research could focus on optimizing crosslinkers and polymerization conditions to enhance recognition ability. rsc.org
Table 1: Potential Molecular Recognition Applications and Mechanisms
| Target Analyte | Potential Recognition Mechanism | Key Functional Group(s) |
| Metal Ions | Chelation | Carboxylic acid and amine group |
| Aromatic Molecules | π-π Stacking, Hydrogen Bonding | Pyrene ring, Carboxylic acid |
| Biomolecules (e.g., Proteins) | Hydrophobic interactions, Electrostatic interactions | Pyrene ring, Carboxylic acid |
| Chiral Compounds | Diastereomeric complex formation | Introduced chiral centers |
Integration into Advanced Sensing Platforms and Devices
The strong fluorescence of the pyrene moiety makes this compound an excellent candidate for a new generation of chemical sensors and biosensors. Future work will likely focus on immobilizing this compound onto various platforms to create robust and reusable sensing devices.
Prospective research areas include:
Nanoparticle-Based Sensors: Covalently attaching this compound to the surface of nanoparticles (e.g., gold, silica (B1680970), or quantum dots) could enhance sensitivity and allow for multiplexed detection. The anthranilic acid's carboxyl group provides a convenient anchor for such modifications. mdpi.com
Conducting Polymer Composites: Incorporating the molecule into conducting polymer matrices, such as those based on polyaniline or polypyrrole, could lead to novel electrochemical and optical sensors. mdpi.com The anthranilic acid component can improve the processability and functionality of these polymers. mdpi.com
"Turn-on" Fluorescent Probes: Designing derivatives where the fluorescence is initially quenched and is "turned on" only upon binding to a specific target. This can be achieved by modulating processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) through analyte interaction. Pyrene-based probes have shown success in selectively detecting metal ions like Al(III) through a chelation-enhanced fluorescence (CHEF) mechanism. researchgate.net
Table 2: Potential Advanced Sensing Platforms
| Platform | Integration Strategy | Potential Application |
| Gold Nanoparticles | Thiol-gold self-assembly via a modified linker | Heavy metal ion detection in water |
| Polymer Films | Copolymerization with monomers like aniline | Gas sensing, biosensors for clinical markers |
| Silica Gels | Covalent grafting onto the silica surface | Solid-state sensors for organic pollutants |
| Graphene Oxide | π-π stacking and covalent bonding | DNA or protein biosensing |
Exploration of Novel Photophysical Phenomena and Materials Science Applications
The photophysical properties of this compound, particularly those related to the pyrene unit, offer fertile ground for exploration in materials science. Pyrene is well-known for its ability to form excimers (excited-state dimers) that emit light at longer wavelengths than the monomer. This property is highly sensitive to the local environment and molecular conformation.
Future research could investigate:
Aggregation-Induced Emission (AIE): Exploring derivatives that are non-emissive in solution but become highly fluorescent upon aggregation. This AIE phenomenon has significant applications in bio-imaging and organic light-emitting diodes (OLEDs).
Mechanochromic Materials: Investigating how mechanical stress (e.g., grinding or pressure) affects the solid-state packing of the molecule and, consequently, its fluorescence properties. This could lead to the development of materials for pressure sensing and damage detection.
Organic Electronics: The combination of a large π-conjugated system (pyrene) and a functional handle (anthranilic acid) makes this molecule a potential building block for organic semiconductors, photovoltaics, and memory devices. mdpi.com The anthranilic acid moiety can be used to tune solubility and film-forming properties.
Synergistic Approaches Combining Synthesis, Computation, and Application
A holistic and interdisciplinary approach will be crucial to unlocking the full potential of this compound. The synergy between synthetic chemistry, computational modeling, and applied materials science will accelerate discovery and innovation.
Key aspects of this synergistic approach include:
Synthetic Diversification: Developing efficient synthetic routes to a library of derivatives with varied substituents on both the pyrene and anthranilic acid rings. researchgate.net This will allow for fine-tuning of electronic, photophysical, and binding properties.
Computational Modeling: Employing computational methods like Density Functional Theory (DFT) and molecular docking to predict the photophysical properties, binding affinities, and interaction modes of new derivatives before their synthesis. This in silico screening can guide synthetic efforts toward the most promising candidates.
Application-Driven Design: Tailoring the molecular design based on the requirements of a specific application. For example, for biological imaging, water solubility and biocompatibility would be prioritized, while for organic electronics, charge transport properties would be the primary focus. This iterative cycle of design, synthesis, and testing will be essential for translating fundamental discoveries into practical technologies.
Q & A
Q. What are the common synthetic routes for N-(1-Pyrenyl)anthranilic acid and its derivatives?
Answer: this compound derivatives are synthesized via copper-catalyzed cross-coupling reactions or modified Ullmann coupling. Key methodologies include:
- Copper-catalyzed amination : Reacting 2-halobenzoic acids (e.g., 2-bromo- or 2-chlorobenzoic acid) with amines (e.g., 1-aminopyrene) in the presence of Cu catalysts (e.g., CuI), ligands (e.g., diphosphines), and bases (e.g., K₂CO₃) under reflux conditions. Yields reach up to 99% with regioselectivity .
- Ullmann coupling in ionic liquids : Improved efficiency and reduced reaction times using ionic solvents (e.g., [BMIM]PF₆) at 100–120°C .
- Stepwise Fischer indolisation : Reacting N-(α-ketoacyl)anthranilic acids with phenylhydrazine derivatives. Optimized conditions (e.g., acetic acid reflux) yield indole-containing derivatives (17–33% yields) .
Q. How are spectroscopic techniques employed to characterize this compound?
Answer: Structural elucidation involves:
- X-ray crystallography : Determines molecular geometry and supramolecular architectures (e.g., trans-anti/syn dimers) .
- Multinuclear NMR : Assigns protons (¹H), carbons (¹³C), and nitrogens (¹⁵N) in derivatives (e.g., indol-2-carboxamido benzoic acids) .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for anthranilic acid) .
- Fluorescence spectroscopy : Monitors Hg(II)-induced quenching in pyrene-based derivatives .
Table 1 : Key spectral data for this compound derivatives
| Technique | Key Peaks/Findings | Reference |
|---|---|---|
| ¹H NMR | Pyrenyl protons: δ 8.1–8.8 ppm | |
| ¹³C NMR | Carboxylic acid: δ ~170 ppm | |
| IR | C=O stretch: 1680–1700 cm⁻¹ | |
| Fluorescence | λₑₓ/λₑₘ: 345/375 nm (Hg(II) quenching) |
Q. What are the acid-base properties of N-aryl anthranilic acid derivatives?
Answer: The acid-base behavior of derivatives (e.g., 4,5-dimethoxy-N-(2'-carboxyphenyl)anthranilic acid) is studied via potentiometric titration. Key findings:
- Carboxylic (-COOH) and aromatic amine (-NH) groups contribute to protonation equilibria.
- Methoxy substituents enhance electron density, reducing acidity compared to unsubstituted analogs .
Advanced Research Questions
Q. How does this compound function as a fluorosensor for Hg(II)?
Answer: The pyrene moiety enables selective Hg(II) detection via fluorescence quenching:
- Mechanism : Hg(II) binds to the anthranilic acid core, forming a 1:1 complex that disrupts the pyrene excimer emission.
- Selectivity : No interference from Zn(II), Cd(II), or other ions in aqueous media.
- Methodology : Titration experiments with Hg(NO₃)₂ quantify quenching efficiency (e.g., Stern-Volmer analysis) .
Q. What strategies optimize the synthesis of indole-containing derivatives via Fischer indolisation?
Answer: Key optimizations include:
- Solvent selection : Acetic acid reflux outperforms acetonitrile or methanol, achieving yields >80% for 2-(indol-2-carboxamido)benzoic acids .
- Catalyst screening : Bismuth(III) nitrate or acetic acid minimizes side products (e.g., benzoxazinones) .
- Substrate scope : Electron-rich N-(α-ketoacyl)anthranilic acids (R = aryl, alkyl) react efficiently, while steric hindrance reduces yields .
Table 2 : Reaction optimization for Fischer indolisation
| Entry | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 1 | None | Acetic acid | 85 |
| 2 | Bi(NO₃)₃·5H₂O | Acetonitrile | 78 |
| 3 | H₂SO₄ | Water | <35 (hydrolysis) |
| Data adapted from |
Q. How do anthranilic acid derivatives exhibit anti-inflammatory or anticancer activity?
Answer: Anti-inflammatory activity :
Q. Anticancer activity :
- Pyridinyl ester derivatives : Inhibit tumor cell growth (GI₅₀: 10⁻⁷–10⁻⁶ M) in NCI-60 panels. Compound 25 (N-(2-trifluoromethylpyridin-4-yl)anthranilic ester) shows nanomolar potency via COMPARE analysis, linked to tubulin disruption .
Table 3 : Biological activity of selected derivatives
| Compound | Activity | Model | Reference |
|---|---|---|---|
| 3,4-DAA | Reduces EAE paralysis | Murine MS model | |
| Pyridinyl ester 25 | GI₅₀ = 0.1 µM (leukemia) | NCI-60 in vitro panel |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
